

Technical Guide: Structure & Synthesis of tert-Butyl N-(2-bromoethoxy)carbamate

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Compound of Interest

Compound Name: *tert-butyl N-(2-bromoethoxy)carbamate*

Cat. No.: *B8708983*

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Executive Summary

tert-Butyl N-(2-bromoethoxy)carbamate (also known as N-Boc-O-(2-bromoethyl)hydroxylamine) is a protected aminoxy linker. Unlike common alkyl carbamates, this compound features a critical N–O (hydroxylamine) bond, making it a precursor for installing the highly reactive aminoxy () motif into small molecules and biologics.

This moiety is essential for oxime ligation chemistries, enabling the stable conjugation of ketones or aldehydes under physiological conditions—a strategy widely employed in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and molecular probes.

Feature	Specification
CAS Number	606143-96-8
Chemical Formula	
Molecular Weight	240.10 g/mol
Primary Application	Introduction of aminoxy handle for oxime ligation
Stability	Stable at ; sensitive to strong acids (Boc removal)

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CRITICAL DISTINCTION: Do not confuse this compound with tert-butyl (2-bromoethyl)carbamate (CAS 39684-80-5), which lacks the ether oxygen atom. The "ethoxy" nomenclature explicitly denotes the connectivity.

Structural Elucidation & Chemical Identity[1][2]

Molecular Architecture

The molecule consists of a tert-butyl carbamate (Boc) protecting group attached to the nitrogen of an O-substituted hydroxylamine. The oxygen is tethered to a 2-bromoethyl chain.[1]

- Boc Group (-Bu-O-CO-): Provides acid-labile protection for the nitrogen, preventing premature polymerization or nucleophilic attack during linker installation.
- Hydroxylamine Linkage (-N-O-): The defining feature. Upon deprotection, the resulting group is super-nucleophilic towards carbonyls (alpha-effect).

- Alkyl Halide (-CH₂-CH₂-Br): An electrophilic handle allowing attachment to nucleophiles (e.g., phenols, amines, thiols) on the target payload.

Spectroscopic Signature (Predicted/Validated)

Nucleus	Shift (, ppm)	Multiplicity	Assignment
H NMR ()	1.48	Singlet (9H)	(Boc)
3.58	Triplet (Hz, 2H)		
4.12	Triplet (Hz, 2H)		
7.65	Broad Singlet (1H)		
C NMR ()	28.2	Boc Methyls	
29.8			
70.1			
82.0	Quaternary C (Boc)		
156.5	Carbonyl ()		

Synthetic Pathways & Mechanistic Insight

The synthesis relies on the selective

-alkylation of

- Boc-hydroxylamine. Direct alkylation of hydroxylamine itself leads to uncontrolled
- dialkylation; therefore, the Boc group is essential to block the nitrogen and direct reactivity to the oxygen.

Core Synthesis Protocol

Reaction:

-Boc-hydroxylamine + 1,2-Dibromoethane

Product

- Reagents:

-Boc-hydroxylamine (1.0 equiv), 1,2-Dibromoethane (5.0–10.0 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

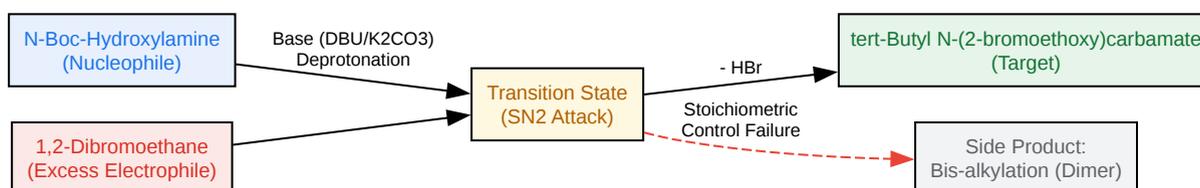
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- Solvent: Acetonitrile (MeCN) or DMF.

- Mechanism:

displacement of one bromide by the hydroxamate anion.

Mechanistic Workflow Diagram



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Figure 1: Synthetic pathway for the O-alkylation of N-Boc-hydroxylamine. Excess dibromoethane is critical to prevent the product from reacting with a second equivalent of hydroxamate (Side Product).

Experimental Protocol (Step-by-Step)

- Preparation: In a flame-dried flask under

, dissolve

-(tert-butoxycarbonyl)hydroxylamine (1.0 g, 7.5 mmol) in anhydrous MeCN (15 mL).
- Activation: Add 1,2-dibromoethane (7.0 g, 37.5 mmol, 5 equiv). The excess prevents dimerization.
- Initiation: Add DBU (1.15 g, 7.5 mmol) dropwise at

.
- Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with

; product is not UV active unless derivatized).
- Workup: Concentrate to remove MeCN. Dilute with EtOAc, wash with 1M HCl (to remove DBU), water, and brine.
- Purification: Flash chromatography (Hexanes/EtOAc 9:1 to 4:1).
 - Note: The product is an oil that may solidify upon freezing.

Applications in Drug Discovery[5][6] Oxime Ligation (Bioconjugation)

The primary utility of this linker is to generate Proximal Hydroxylamine derivatives.

- Workflow:
 - Attach linker to Drug/Ligand via

displacement of Bromide.
 - Remove Boc group (TFA/DCM).

- React exposed

with an aldehyde/ketone on a protein or E3 ligase ligand.

- Advantage: Oximes (

) are hydrolytically stable compared to hydrazones and do not require copper catalysis (unlike Click chemistry).

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this motif serves as a short, rigid linker that introduces a hydrogen-bond acceptor (ether oxygen) and donor (hydroxylamine NH), which can improve physicochemical properties (solubility) compared to all-carbon chains.

Safety & Handling

- Alkylating Potential: As a primary alkyl bromide, this compound is a potential alkylating agent. It can react with DNA bases. Handle with gloves and in a fume hood.
- Thermal Stability: Hydroxamate derivatives can undergo Lossen rearrangement under extreme heat/acid, though Boc protection mitigates this. Store at

References

- Teodorescu, M. et al. "Synthesis of N-alkoxy-phthalimides and their conversion to O-alkyl-hydroxylamines." Tetrahedron 60, no. 36 (2004). [Link](#)
- Bauer, L. & Suresh, K.S. "The Synthesis of Hydroxylamine Derivatives." Journal of Organic Chemistry 28, no. 6 (1963). [Link](#)
- PubChem Compound Summary. "tert-Butyl (2-bromoethoxy)carbamate (CAS 606143-96-8)." National Library of Medicine. [Link](#)
- Sigma-Aldrich. "Product Specification: N-Boc-hydroxylamine." Merck KGaA. [Link](#)

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Sources

- [1. fluorochem.co.uk](http://1.fluorochem.co.uk) [fluorochem.co.uk]
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